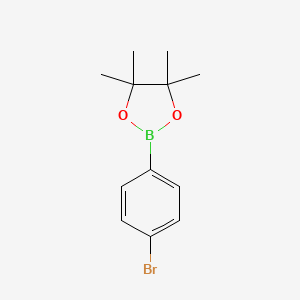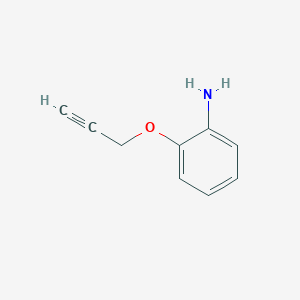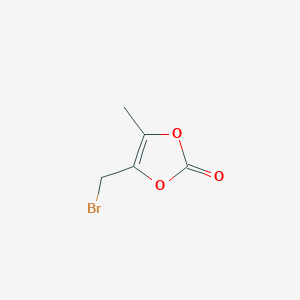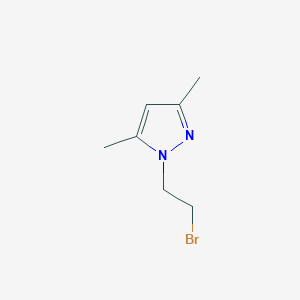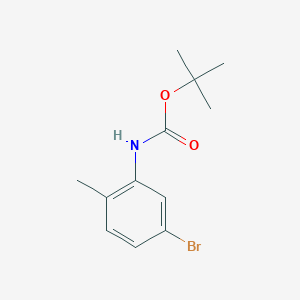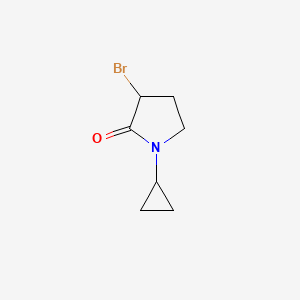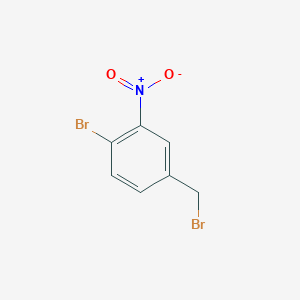
4-Bromo-3-nitrobenzyl bromide
Übersicht
Beschreibung
4-Bromo-3-nitrobenzyl bromide is a C-nitro compound that consists of nitrobenzene bearing a bromomethyl substituent . It has a molecular formula of C7H5Br2NO2 and an average mass of 294.928 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H5Br2NO2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The nitro group is meta directing, which means that the first step in the reaction sequence needs to be nitration, not bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a molecular weight of 294.93 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in CO2 Reduction
4-Bromo-3-nitrobenzyl bromide has been studied for its catalytic properties, particularly in the reduction of CO2. A 2020 study utilized 4-nitrobenzyl bromide as a catalyst for CO2 reduction and as a substrate for the electrosynthesis of 4-nitrophenylacetic acid, highlighting its potential in environmental and synthetic applications (Mohammadzadeh et al., 2020).
Role in Electrosynthesis
Another research focus is the electrosynthesis of various compounds using this compound. A study demonstrated the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene, employing photosynthesis techniques and achieving high yields and product purity, indicating its effectiveness in organic synthesis processes (Zhou Zeng-yong, 2009).
Use in Spectrophotometric Determinations
In environmental chemistry, this compound derivatives have been used for the spectrophotometric determination of anionic surfactants in river waters. This application underscores its utility in environmental monitoring and analysis (Higuchi et al., 1980).
Role in Organic Synthesis
The compound has been employed as an intermediate in the synthesis of other organic compounds. For instance, a study focused on the synthesis of N,N-Dimethyl-4-nitrobenzylamine using 4-nitrobenzyl bromide, highlighting its broad applicability in the fields of medicine, pesticides, and chemical industries (Wang Ling-ya, 2015).
Applications in Analytical Chemistry
This compound has been used in the development of analytical methods, such as HPLC-UV for the determination of specific compounds like 4-bromomethyl-3-nitrobenzoic acid. This application is crucial for studying the stability and bioactivity of potential pharmaceutical compounds (Maria Betânia de Freitas et al., 2014).
Enhancement of Detection Sensitivity in Bioanalysis
A study on enhancing the detection sensitivity of estrogens in biological fluids using LC-MS employed this compound derivatives. This application is significant in the field of bioanalytical chemistry, especially for the analysis of trace amounts of biologically active compounds (T. Higashi et al., 2006).
Wirkmechanismus
Target of Action
4-Bromo-3-nitrobenzyl bromide is a type of organic compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically other organic compounds that it reacts with during synthesis .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. It can participate in free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, the compound loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The compound can also participate in SN1 or SN2 reactions, depending on the nature of the substrate .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction it is used in. It is known to be involved in the synthesis of various organic compounds . The downstream effects of these reactions would also depend on the specific compounds being synthesized.
Pharmacokinetics
It is primarily used in controlled laboratory settings for the synthesis of other compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through various chemical reactions . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Bromo-3-nitrobenzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It is known to interact with nucleophiles, such as amines and thiols, through nucleophilic substitution reactions. This interaction often leads to the formation of covalent bonds with proteins and enzymes, thereby modifying their structure and function. For instance, this compound can react with lysine residues in proteins, resulting in the formation of stable adducts that can alter the protein’s activity and interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a mild electrophile, modifying specific cellular proteins and enzymes without causing significant cytotoxicity. At higher concentrations, this compound can induce oxidative stress and disrupt cellular homeostasis. This compound has been shown to affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can undergo nucleophilic substitution reactions with amino acid residues, such as cysteine and lysine, in proteins and enzymes. The resulting covalent modifications can inhibit enzyme activity or alter protein-protein interactions. Additionally, this compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture. In in vitro studies, the long-term exposure of cells to this compound can lead to cumulative oxidative damage and alterations in cellular function. In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the metabolic capacity of the organism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may cause minimal adverse effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities. The threshold for toxicity varies among different animal species, and careful dose optimization is necessary to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and redox reactions. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with cellular transporters. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is also affected by binding to intracellular proteins and lipids .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. This compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein folding and energy metabolism. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
1-bromo-4-(bromomethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAIZWVEYHNBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445185 | |
| Record name | 4-Bromo-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326595-66-8 | |
| Record name | 4-Bromo-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)
